![molecular formula C15H16N2O4S2 B2437995 N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797190-40-9](/img/structure/B2437995.png)
N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene was discovered as a contaminant in benzene . It has versatile synthetic applicability and biological activity which helped the medicinal chemist to plan, organize and implement new approaches towards the discovery of novel drugs .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide, also known as N-(2-methoxyethyl)-N’-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide:
Medicinal Chemistry
This compound, containing a thiophene moiety, is of significant interest in medicinal chemistry due to its potential therapeutic properties. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . The specific structure of this compound suggests it could be explored for similar applications, potentially leading to the development of new drugs.
Material Science
Thiophene-based compounds are widely used in material science, particularly in the development of organic semiconductors and conductive polymers . The unique electronic properties of thiophene rings make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). This compound could be investigated for its potential to enhance the performance of such materials.
Pharmaceutical Development
Given its structural features, this compound could be a candidate for pharmaceutical development. The presence of the oxalamide group, combined with the thiophene moiety, might offer unique interactions with biological targets, making it a promising scaffold for drug discovery . Researchers could explore its efficacy and safety in various therapeutic areas.
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis . Researchers can use it to develop new synthetic routes for producing other biologically active compounds.
Biological Studies
The compound’s structure suggests it could be used in biological studies to understand its interaction with various enzymes and receptors. Such studies could reveal new insights into its mechanism of action and potential therapeutic applications . It could also be used as a probe to study biological pathways involving thiophene derivatives.
Environmental Chemistry
Thiophene derivatives have been studied for their environmental impact and potential use in environmental applications. This compound could be explored for its biodegradability and potential use in environmental remediation processes . Its interactions with pollutants and its stability in different environmental conditions could be areas of research.
Agricultural Chemistry
In agricultural chemistry, thiophene derivatives have been investigated for their potential as pesticides and herbicides . This compound could be evaluated for its effectiveness in protecting crops from pests and diseases, contributing to sustainable agricultural practices.
Analytical Chemistry
The compound could be used in analytical chemistry as a standard or reagent for various analytical techniques. Its unique structure might make it useful in developing new analytical methods or improving existing ones . Researchers could explore its applications in chromatography, spectroscopy, and other analytical techniques.
These applications highlight the versatility and potential of N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide in various scientific fields. Each application offers a unique avenue for research and development, contributing to advancements in multiple disciplines.
Mechanism of Action
Thiophene derivatives are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
The future of thiophene and its derivatives in medicinal chemistry research looks promising. As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for the scientist to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .
properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-21-6-5-16-14(19)15(20)17-8-11-2-3-12(23-11)13(18)10-4-7-22-9-10/h2-4,7,9H,5-6,8H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGVZKZVMKCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide |
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